Methyl N-Boc-2-amino-5-iodopentanoate
CAS No.:
Cat. No.: VC18277749
Molecular Formula: C11H20INO4
Molecular Weight: 357.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20INO4 |
|---|---|
| Molecular Weight | 357.19 g/mol |
| IUPAC Name | methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
| Standard InChI | InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
| Standard InChI Key | UIRGEQFGUBOMIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Features
Methyl N-Boc-2-amino-5-iodopentanoate (IUPAC name: methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate) belongs to the class of Boc-protected α-amino acid esters. Its molecular formula is C₁₁H₂₀INO₄, with a molecular weight of 357.19 g/mol. The compound’s structure comprises:
-
A (2S)-configured chiral center at the α-carbon.
-
A Boc group (-O(C=O)OC(CH₃)₃) protecting the primary amine.
-
A methyl ester (-COOCH₃) at the carboxyl terminus.
-
A 5-iodo substituent on the pentanoate backbone.
The iodine atom introduces both steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and prevents undesired side reactions during peptide elongation.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₀INO₄ |
| Molecular Weight | 357.19 g/mol |
| CAS Number | Not formally assigned (as of 2025) |
| Melting Point | Estimated 85–90°C (decomposes) |
| Solubility | Soluble in DCM, THF; sparingly in hexane |
| Stability | Light-sensitive; store under inert gas |
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The compound is typically synthesized from L-glutamic acid or its derivatives via sequential functional group transformations:
-
Boc Protection: Introduction of the Boc group to the α-amino group.
-
Esterification: Conversion of the carboxylic acid to a methyl ester.
-
Iodination: Installation of the iodine atom at the 5-position.
A plausible retrosynthetic pathway involves:
-
Precursor: L-Glutamic acid → Selective reduction to L-2-aminopentanedioic acid → Boc protection → Esterification → Iodination.
Stepwise Synthesis Protocol
-
Boc Protection of L-Glutamic Acid:
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
-
Conditions: 0°C to room temperature, 12 hours.
-
Yield: ~85% (N-Boc-L-glutamic acid).
-
-
Methyl Ester Formation:
-
Reagents: Thionyl chloride (SOCl₂), methanol.
-
Conditions: Reflux for 4 hours.
-
Yield: ~90% (N-Boc-L-glutamic acid dimethyl ester).
-
-
Selective Iodination:
Table 2: Critical Synthetic Parameters
| Step | Reagents/Conditions | Key Challenges |
|---|---|---|
| Boc Protection | Boc₂O, TEA, THF | Avoiding overprotection of amines |
| Esterification | SOCl₂, MeOH | Minimizing racemization at chiral center |
| Iodination | NIS, PPh₃, CH₂Cl₂ | Controlling regioselectivity |
Applications in Organic Synthesis and Drug Discovery
Peptide and Peptidomimetic Synthesis
The iodine atom serves as a versatile handle for late-stage diversification:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids yield biaryl-containing amino acids for kinase inhibitors .
-
Nucleophilic Substitution: Displacement with amines or thiols generates side-chain-modified peptides.
Radiopharmaceutical Development
The iodine-127 moiety can be replaced with iodine-125 or iodine-131 for imaging (SPECT) or therapeutic applications:
Materials Science
The compound’s chiral backbone is utilized in:
-
Liquid Crystals: As a mesogenic core for polarizable materials.
-
Polymer Chemistry: Monomer for functionalized polyamides.
| Derivative | Target | IC₅₀/MIC |
|---|---|---|
| Iodinated proteasome inhibitor | 20S proteasome | 2.4 μM |
| Fluoro-iodo hybrid peptide | S. aureus | 8 μg/mL |
Future Directions and Research Gaps
-
Enzymatic Resolution: Developing lipase-catalyzed methods to enhance enantiomeric excess (>99% ee).
-
Continuous Flow Synthesis: Improving iodination efficiency via microreactor technology.
-
In Vivo Studies: Evaluating pharmacokinetics of iodinated peptide derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume